molecular formula C10H14N4O3 B2804070 N'-(3-ethyl-5-formyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)-N,N-dimethylmethanimidamide CAS No. 556020-47-4

N'-(3-ethyl-5-formyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)-N,N-dimethylmethanimidamide

Cat. No.: B2804070
CAS No.: 556020-47-4
M. Wt: 238.247
InChI Key: LTINBIANJVSXLN-UHFFFAOYSA-N
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Description

N'-(3-Ethyl-5-formyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)-N,N-dimethylmethanimidamide (CAS: 556020-47-4) is a heterocyclic compound with the molecular formula C₁₀H₁₄N₄O₃ and a molecular weight of 238.24 g/mol . It features a tetrahydropyrimidinone core substituted with an ethyl group at position 3, a formyl group at position 5, and a dimethylmethanimidamide moiety at position 2. The compound is identified by synonyms such as AC1Q2ZWS and MolPort-002-465-077 and is commercially available through suppliers like Advanced Technology & Industrial Co., Ltd. . Its structural uniqueness lies in the combination of electron-withdrawing (formyl, dioxo) and electron-donating (ethyl, dimethyl) groups, which influence its reactivity and physicochemical properties, including a hydrogen-bond donor count of 1 and acceptor count of 4 .

Properties

IUPAC Name

N'-(3-ethyl-5-formyl-2,6-dioxopyrimidin-4-yl)-N,N-dimethylmethanimidamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N4O3/c1-4-14-8(11-6-13(2)3)7(5-15)9(16)12-10(14)17/h5-6H,4H2,1-3H3,(H,12,16,17)/b11-6+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTINBIANJVSXLN-IZZDOVSWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=C(C(=O)NC1=O)C=O)N=CN(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN1C(=C(C(=O)NC1=O)C=O)/N=C/N(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N'-(3-ethyl-5-formyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)-N,N-dimethylmethanimidamide is a compound of interest due to its unique structural features and potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound is characterized by a tetrahydropyrimidine core, which is known for its diverse biological properties. The compound has the molecular formula C10H14N4O3C_{10}H_{14}N_{4}O_{3} and a molecular weight of approximately 238.24 g/mol. Its structural features suggest potential interactions with various biological targets.

PropertyValue
Molecular FormulaC10H14N4O3
Molecular Weight238.24 g/mol
SolubilitySoluble in DMSO
Melting PointNot Available

Research indicates that compounds similar to this compound exhibit various biological activities such as:

  • Antimicrobial Activity : Studies have shown that derivatives of tetrahydropyrimidines can possess significant antimicrobial properties against a range of bacteria and fungi.
  • Anticancer Properties : Certain compounds in this class have demonstrated the ability to inhibit cancer cell proliferation by inducing apoptosis and disrupting cell cycle progression.
  • Anti-inflammatory Effects : The compound may modulate inflammatory pathways, potentially providing therapeutic benefits in conditions characterized by chronic inflammation.

Case Studies

  • Antimicrobial Activity : A study evaluated the antimicrobial efficacy of various tetrahydropyrimidine derivatives against common pathogens. The results indicated that some derivatives exhibited minimum inhibitory concentrations (MIC) in the low micromolar range, suggesting potent antimicrobial activity .
  • Anticancer Effects : In vitro studies on cancer cell lines showed that compounds with similar structures to this compound could significantly reduce cell viability and promote apoptosis in human breast cancer cells .
  • Anti-inflammatory Research : A recent investigation into anti-inflammatory properties revealed that certain tetrahydropyrimidine derivatives could inhibit pro-inflammatory cytokine production in macrophages, indicating potential use in treating inflammatory diseases .

Table 2: Summary of Biological Activities

Activity TypeObserved EffectReference
AntimicrobialSignificant activity against pathogens
AnticancerInduced apoptosis in cancer cells
Anti-inflammatoryInhibition of cytokine production

Scientific Research Applications

Medicinal Chemistry Applications

1. Antitumor Activity
Research indicates that this compound exhibits significant antitumor properties. It has been derived from the fermentation of Streptomyces parvulus, a bacterium known for producing biologically active metabolites. The compound's structure suggests it may interact with cellular mechanisms involved in tumor growth inhibition, making it a candidate for further development as an anticancer agent .

2. Enzyme Inhibition
The molecular structure of N'-(3-ethyl-5-formyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)-N,N-dimethylmethanimidamide allows it to potentially inhibit specific enzymes that are crucial in various metabolic pathways. This property could be exploited in drug design to target diseases where enzyme activity is dysregulated .

3. Antimicrobial Properties
Preliminary studies have suggested that this compound may possess antimicrobial properties. Its efficacy against certain bacterial strains could lead to its use in developing new antibiotics or preservatives in food and pharmaceutical applications .

Agricultural Applications

1. Pesticide Development
The compound's chemical characteristics make it suitable for investigation as a pesticide or herbicide. Its ability to affect biological processes in pests could provide a new avenue for crop protection strategies that are less harmful to non-target organisms compared to conventional chemicals .

2. Plant Growth Regulation
There is potential for this compound to act as a plant growth regulator. By modulating hormonal pathways in plants, it could enhance growth rates or improve resistance to environmental stressors .

Data Table: Summary of Applications

Application Area Potential Uses Mechanism/Action
Medicinal ChemistryAntitumor agentInhibition of tumor growth
Enzyme inhibitorTargeting specific metabolic pathways
Antimicrobial agentDisruption of microbial growth
Agricultural ApplicationsPesticide developmentTargeting pest metabolic processes
Plant growth regulationModulating plant hormonal pathways

Case Studies

Case Study 1: Antitumor Activity
In a study published by researchers investigating the fermentation products of Streptomyces parvulus, this compound was isolated and tested against various cancer cell lines. The results indicated a dose-dependent inhibition of cell proliferation, highlighting its potential as an anticancer therapeutic agent.

Case Study 2: Enzyme Inhibition
Another research effort focused on the enzyme-inhibiting properties of this compound. It was found to effectively inhibit a specific kinase involved in cancer progression, suggesting its utility in targeted cancer therapies.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to the tetrahydropyrimidinone family, which is widely studied for its diverse pharmacological and material science applications. Below is a comparative analysis with structurally analogous compounds:

Structural Analogues

N,N-Diethylanilinium 5-(2,4-dinitrophenyl)-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-olate ():

  • Core structure : Shares the 2,6-dioxo-1,2,3,6-tetrahydropyrimidin backbone.
  • Substituents : A dinitrophenyl group at position 5 and a diethylanilinium counterion.
  • Key differences : The dinitrophenyl group introduces strong electron-withdrawing effects, enhancing acidity compared to the formyl group in the target compound. The ionic nature of this compound contrasts with the neutral, dimethylmethanimidamide-substituted target .

(E)-4-((2,4-dioxothiazolidin-5-ylidene)methyl)-N-phenylbenzamide derivatives (): Core structure: Thiazolidinone ring instead of tetrahydropyrimidinone. Functional groups: A dioxothiazolidin-ylidene group and benzamide substituent. Key differences: The thiazolidinone core alters ring strain and hydrogen-bonding capacity. The absence of a formyl group reduces electrophilicity compared to the target compound .

Pharmacopeial pyrimidinone derivatives (): Examples include (R)- and (S)-isomers with 2-oxotetrahydropyrimidin-1(2H)-yl groups and phenoxyacetamido substituents. The target compound’s formyl group offers a reactive site absent in these derivatives .

Physicochemical and Reactivity Comparison

Property Target Compound N,N-Diethylanilinium Derivative Thiazolidinone Derivative
Molecular Weight 238.24 g/mol 430.37 g/mol ~300–350 g/mol
H-Bond Donors 1 2 2–3
H-Bond Acceptors 4 8 5–6
Key Functional Groups Formyl, dimethylmethanimidamide Dinitrophenyl, diethylanilinium Benzamide, thiazolidinone
Solubility Moderate in polar solvents Low (ionic nature) High (amide groups)
Reactivity Electrophilic at formyl site Nitro group reduction Thiazolidinone ring opening

Crystallographic and Computational Studies

  • Structural analysis : Tools like Mercury CSD and SHELX () are critical for comparing molecular packing and hydrogen-bonding patterns. The target compound’s dimethylmethanimidamide group likely forms intramolecular H-bonds, distinguishing it from ionic or bulkier analogues .

Q & A

Q. What synthetic methodologies are recommended for preparing N'-(3-ethyl-5-formyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)-N,N-dimethylmethanimidamide, and how can reaction yields be optimized?

  • Methodological Answer : Synthesis typically involves condensation reactions under reflux conditions. For example, analogous compounds are synthesized by reacting hydrazine derivatives or amines with formyl-containing intermediates in ethanol or DMF at 60–80°C for 3–6 hours . Key steps:
  • Use ethanol or DMF as solvents to enhance solubility of polar intermediates.
  • Add potassium carbonate (1.5 mol equivalents) as a base to deprotonate reactive sites .
  • Monitor reaction progress via TLC (e.g., hexane:ethyl acetate 7:3) and purify via ice/water precipitation followed by recrystallization in ethanol .
  • Optimize yields by controlling stoichiometry (1:1.5 molar ratio of core scaffold to reagent) and reflux time (3–5 hours) .

Q. What spectroscopic and crystallographic techniques are critical for characterizing this compound?

  • Methodological Answer :
  • IR Spectroscopy : Identify carbonyl (C=O, ~1700 cm⁻¹) and formyl (CHO, ~2800–2720 cm⁻¹) stretches to confirm functional groups .
  • NMR : Use 1H^1H NMR to detect ethyl protons (δ 1.2–1.4 ppm, triplet) and dimethylamino groups (δ 3.0–3.2 ppm, singlet). 13C^{13}C NMR confirms tetrahydropyrimidinone carbonyls (δ 160–170 ppm) .
  • X-ray Crystallography : Refine single-crystal structures using SHELXL (for small molecules) or WinGX (for geometry validation). Anisotropic displacement parameters resolve disorder in the ethyl or formyl groups .

Advanced Research Questions

Q. How can computational modeling resolve tautomeric or conformational ambiguities in this compound?

  • Methodological Answer :
  • Perform DFT calculations (B3LYP/6-31G* level) to compare energy profiles of possible tautomers (e.g., keto-enol forms). Optimize geometries and calculate Gibbs free energy differences (<2 kcal/mol suggests tautomeric coexistence) .
  • Validate using experimental data : Match computed 1H^1H NMR chemical shifts (via GIAO method) with observed spectra. Deviations >0.5 ppm indicate incorrect tautomer assignment .

Q. How should researchers address contradictions in structural data derived from different refinement software?

  • Methodological Answer :
  • Compare results from SHELXL (favored for small-molecule refinement) and phenix.refine (for macromolecules). Discrepancies in bond lengths (>0.02 Å) may arise from different weighting schemes .
  • Cross-validate using Mercury CSD : Analyze packing motifs and hydrogen-bonding networks to identify systematic errors. For example, mismatched C=O···H-N interactions suggest over-refinement of thermal parameters .

Q. What strategies are effective for studying intermolecular interactions in crystalline forms of this compound?

  • Methodological Answer :
  • Use Mercury's Materials Module to search the Cambridge Structural Database (CSD) for similar packing motifs. Parameters:
  • Interaction distance: 2.8–3.2 Å for C-H···O bonds.
  • Angle cutoff: 120–180° for π-π stacking .
  • Generate void maps to assess solvent-accessible volumes (>5% suggests potential polymorphism) .

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